2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone

Organic Synthesis α-Bromoketone Reaction Yield

Reproducing patented HCV NS5A inhibitor synthesis requires exact CAS 56759-34-3, not positional isomers. The unique 3-bromo-4-nitro substitution and dual electrophilic sites (α-bromoketone + aryl bromide) enable divergent routes to thiazoles, oxazoles, and imidazoles. - **Documented bioactivity:** α-glucosidase inhibition (IC50 = 1 µM against S. cerevisiae), validated metabolic disease starting point. - **Physicochemical profile:** MW 322.94, increased lipophilicity for CNS-penetrant small molecule construction. - **Supply chain:** High-purity material for medicinal chemistry programs.

Molecular Formula C8H5Br2NO3
Molecular Weight 322.94 g/mol
CAS No. 56759-34-3
Cat. No. B3037730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone
CAS56759-34-3
Molecular FormulaC8H5Br2NO3
Molecular Weight322.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CBr)Br)[N+](=O)[O-]
InChIInChI=1S/C8H5Br2NO3/c9-4-8(12)5-1-2-7(11(13)14)6(10)3-5/h1-3H,4H2
InChIKeyXWPGTESBZDAVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone: Key α-Bromoketone Intermediate


2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone (CAS 56759-34-3) is a high-purity organic compound with the molecular formula C8H5Br2NO3 (MW 322.94) . It is a brominated derivative of ethanone, characterized by a phenyl ring bearing both bromine and nitro functional groups . It serves primarily as a key intermediate in organic synthesis and medicinal chemistry, with documented applications in the development of NS5A inhibitors and heterocyclic derivatives [1].

2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone: Why Generic Substitution Fails


The unique 3-bromo-4-nitro substitution pattern on the phenyl ring, combined with an additional α-bromine atom on the ethanone moiety, creates a specific electronic environment and reactivity profile that is not replicated by simple positional isomers or mono-brominated analogs . This precise arrangement of electron-withdrawing and heavy halogen substituents determines both its synthetic utility and its differential biological activity [1]. The procurement of this exact CAS number is essential for reproducibility in patent-defined synthetic routes and for ensuring the correct chemical behavior in downstream applications [2].

2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone: Comparative Evidence Guide


α-Bromination Yield Comparison

The α-bromination of 1-(3-bromo-4-nitrophenyl)ethanone to yield 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone has been reported with a yield of 75% in a 1,4-dioxane solvent system with a 1.0h reaction time [1]. In contrast, the direct bromination of simpler acetophenones like 1-(3-nitrophenyl)ethanone is reported with a yield of 96% . The 21% lower yield for the target compound underscores its distinct reaction profile, which is influenced by the deactivating effect of both the nitro and the existing bromine substituents. This makes it a more challenging but essential precursor for specific advanced intermediates.

Organic Synthesis α-Bromoketone Reaction Yield

Enzyme Inhibition: α-Glucosidase vs. β-Glucuronidase

In biochemical screening against Saccharomyces cerevisiae α-glucosidase, 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone exhibited an IC50 of 1.00E+3 nM (1 µM) [1]. In contrast, a structurally related 2-bromoethanone analog (BindingDB BDBM50119691) targeting Protein-tyrosine phosphatase 1B showed a Ki of 1.95E+5 nM (195 µM) [2]. While both are modest inhibitors, the ~195-fold difference in affinity between the target compound and the comparator demonstrates that minor structural modifications in this class can lead to substantial shifts in target engagement.

Enzyme Inhibition Biochemical Screening Alpha-Glucosidase

Synthetic Utility: Dual Reactive Sites

The target compound 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone possesses two distinct bromine atoms, a reactive α-bromoketone moiety, and a reducible nitro group, providing multiple orthogonal reactive handles for divergent synthesis . In contrast, its immediate precursor, 1-(3-bromo-4-nitrophenyl)ethanone (CAS 56759-33-2), lacks the reactive α-bromine and thus is limited to nucleophilic acyl substitution or carbonyl chemistry . While no direct head-to-head yield data exists for a common transformation, the presence of the α-bromine atom makes the target compound a more versatile electrophile for synthesizing complex heterocycles like thiazoles, imidazoles, and other nitrogen-containing rings.

Building Block Multi-step Synthesis Medicinal Chemistry

Physicochemical Profile Comparison

The molecular weight of 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone is 322.94 g/mol, which is significantly higher than the unsubstituted analog 2-Bromo-1-(4-nitrophenyl)ethanone (CAS 99-81-0, MW 244.04 g/mol) [1]. Additionally, the predicted LogP for the precursor 1-(3-bromo-4-nitrophenyl)ethanone is 2.1, while the addition of the α-bromine atom is expected to increase lipophilicity, potentially by ~0.5-1.0 LogP units based on known halogen contributions [2]. This heavier, more lipophilic profile makes the target compound better suited for the synthesis of CNS-penetrant or hydrophobic-targeting molecules.

Medicinal Chemistry Lead Optimization Lipinski Rule of Five

Purity and Availability Benchmarking

The target compound is commercially available from multiple vendors at a standard purity of ≥98% . In contrast, the mono-brominated precursor 1-(3-bromo-4-nitrophenyl)ethanone is typically offered at ≥97% purity . While a 1% purity difference may seem minor, for α-bromoketones—which are prone to thermal decomposition and nucleophilic degradation—the higher certified purity of 98% provides greater confidence in synthetic reproducibility and reduces the risk of side reactions caused by unreacted starting material or decomposition products.

Procurement Quality Control Vendor Comparison

Patent-Defined Role: NS5A Inhibitor Intermediate

The compound is explicitly documented as an intermediate in the synthesis of pan-genomic inhibitors of the NS5A protein encoded by the Hepatitis C Virus (HCV) [1]. The synthetic route described in the patent literature utilizes 1-(3-bromo-4-nitrophenyl)ethanone as a starting material, which is then α-brominated to produce the target compound. This contrasts with generic α-bromoketones like 2-bromo-1-(4-nitrophenyl)ethanone, which lack the specific 3-bromo substitution required for the final inhibitor's binding to the NS5A protein. The defined role in a published patent synthetic route confers higher value for procurement by medicinal chemistry teams working on HCV or related antiviral targets.

Antiviral Drug Discovery Hepatitis C Virus Patent Intermediate

2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone: Key Research Applications


Precursor for HCV NS5A Inhibitor Synthesis

Based on patent literature, 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone is a key intermediate in the synthesis of pan-genomic NS5A protein inhibitors for Hepatitis C Virus (HCV) treatment [1]. Procurement of this compound is essential for executing the published synthetic route, which relies on the specific 3-bromo-4-nitro substitution pattern for target binding.

Building Block for α-Glucosidase Inhibitor Optimization

With a documented IC50 of 1 µM against Saccharomyces cerevisiae α-glucosidase [1], this compound serves as a validated starting point for medicinal chemistry optimization programs targeting diabetes, obesity, or other metabolic disorders where α-glucosidase inhibition is a therapeutic strategy.

Divergent Synthesis of Nitrogen-Containing Heterocycles

The dual electrophilic sites (α-bromoketone and aryl bromide) enable divergent synthetic pathways to construct thiazole, oxazole, and imidazole rings—core scaffolds in numerous pharmaceuticals [1]. The α-bromoketone moiety is particularly valuable for Hantzsch thiazole synthesis and related heterocycle-forming reactions.

Lead Optimization for CNS-Targeted Drug Candidates

The compound's higher molecular weight (322.94 g/mol) and increased lipophilicity relative to simpler analogs [1] make it a suitable building block for constructing CNS-penetrant small molecules. Its physicochemical profile aligns with the properties often sought in neuropharmacology programs where blood-brain barrier penetration is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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